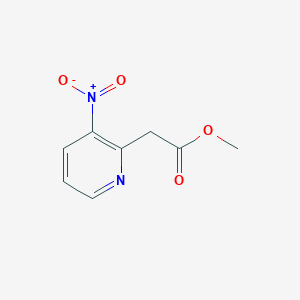
Methyl 2-(3-nitropyridin-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-nitropyridin-2-yl)acetate is an organic compound with the molecular formula C8H8N2O4 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of a nitro group at the third position of the pyridine ring and a methyl ester group at the second position of the acetic acid moiety
作用機序
Target of Action
Nitropyridine derivatives have been found to interact with multiple receptors
Mode of Action
Nitropyridines generally undergo reactions with N2O5 in an organic solvent to give the N-nitropyridinium ion .
Biochemical Pathways
Nitropyridine derivatives are known to have diverse biological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Nitropyridine derivatives are known to have diverse biological activities , suggesting that they may have multiple effects at the molecular and cellular level.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-nitropyridin-2-yl)acetate typically involves the nitration of a pyridine derivative followed by esterification. One common method involves the reaction of 2-methyl-3-nitropyridine 1-oxide with acetic anhydride in the presence of a catalyst. The reaction is carried out at elevated temperatures, typically around 110°C, to facilitate the formation of the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Methyl 2-(3-nitropyridin-2-yl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Methyl 2-(3-aminopyridin-2-yl)acetate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Hydrolysis: 2-(3-nitropyridin-2-yl)acetic acid.
科学的研究の応用
Methyl 2-(3-nitropyridin-2-yl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
類似化合物との比較
Methyl 2-(3-nitropyridin-2-yl)acetate can be compared with other nitropyridine derivatives, such as:
Methyl 2-(4-nitropyridin-3-yl)acetate: Similar structure but with the nitro group at a different position, leading to different reactivity and biological activity.
Methyl 2-(2-nitropyridin-3-yl)acetate: The nitro group is adjacent to the ester group, which can influence the compound’s stability and reactivity.
Methyl 2-(3-nitropyridin-4-yl)acetate:
特性
IUPAC Name |
methyl 2-(3-nitropyridin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)5-6-7(10(12)13)3-2-4-9-6/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNDZLQIDQZLAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2859665.png)
![2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2859666.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2859670.png)
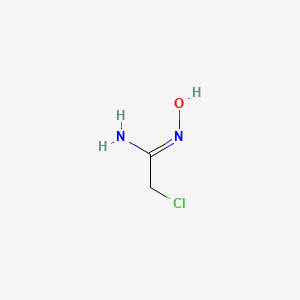
![2,5-Diethyl-3,6-dihydroxy-[1,4]benzoquinone](/img/structure/B2859674.png)
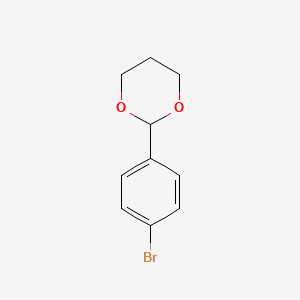
![8-(3,4-difluorobenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2859677.png)
![1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B2859679.png)
![3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2859681.png)
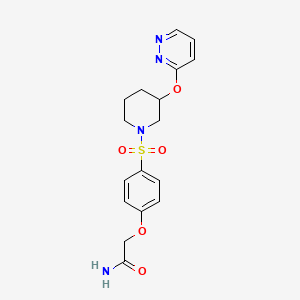
![1-(4-bromophenyl)-2-(4-chlorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2859683.png)
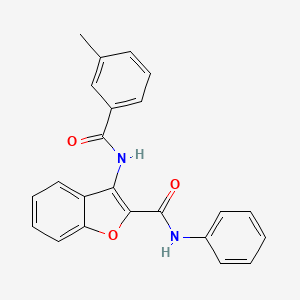
![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2859685.png)
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2859686.png)
